![molecular formula C16H17N7O5 B13750680 7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the purine core: Starting from a suitable purine precursor, such as 6-chloropurine, the hydroxyethyl and methyl groups can be introduced through nucleophilic substitution reactions.
Hydrazone formation: The nitrophenyl hydrazone moiety can be synthesized by reacting the purine derivative with 4-nitrophenylhydrazine under acidic or basic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
“7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential use as a pharmaceutical agent due to its unique functional groups.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitrophenyl group might participate in electron transfer reactions, while the purine core could mimic nucleotides, affecting DNA or RNA synthesis.
相似化合物的比较
Similar Compounds
Caffeine: A purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate.
Allopurinol: A purine analog used to treat gout.
Uniqueness
“7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione” is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C16H17N7O5 |
|---|---|
分子量 |
387.35 g/mol |
IUPAC 名称 |
7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C16H17N7O5/c1-9(10-3-5-11(6-4-10)23(27)28)19-20-15-17-13-12(22(15)7-8-24)14(25)18-16(26)21(13)2/h3-6,24H,7-8H2,1-2H3,(H,17,20)(H,18,25,26)/b19-9+ |
InChI 键 |
HBYAHBYSJGHSFV-DJKKODMXSA-N |
手性 SMILES |
C/C(=N\NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC(=NNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


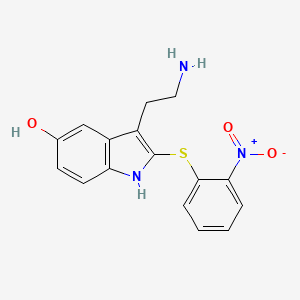
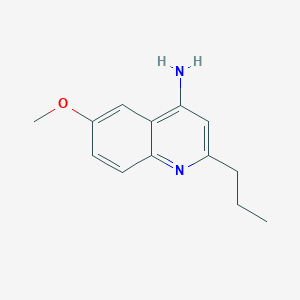
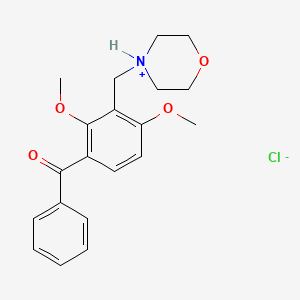
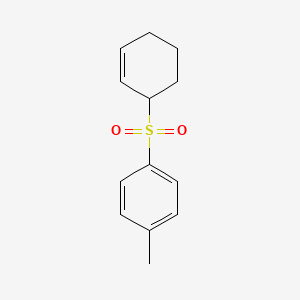


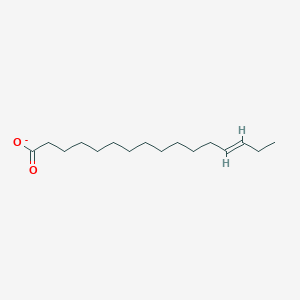
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
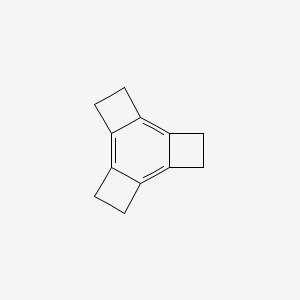
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)




